N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H17FN4O4S and its molecular weight is 488.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Src Kinase Inhibitory and Anticancer Activities
A derivative similar in structure, part of a study on thiazolyl N-benzyl-substituted acetamide derivatives, was investigated for its Src kinase inhibitory and anticancer activities. The study focused on understanding the role of the pyridine ring and N-benzyl substitution, with some derivatives showing inhibition of c-Src kinase and cell proliferation in various cancer cell lines, including human colon carcinoma, breast carcinoma, and leukemia cells (Fallah-Tafti et al., 2011).
Antitumor Activity of Derivatives
Another study explored novel antitumor acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives containing a pyrazole moiety, demonstrating the potential for antitumor activity. These derivatives were evaluated for their antitumor activity, with some showing effectiveness comparable to the reference drug doxorubicin (Alqasoumi et al., 2009).
Metabolic Stability Improvement
Research into the structure-activity relationships of dual inhibitors of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) involved variations of heterocyclic analogues to improve metabolic stability. A specific compound demonstrated similar in vitro potency and in vivo efficacy to a reference compound, with reduced metabolic deacetylation, indicating potential for therapeutic applications (Stec et al., 2011).
Antifolate Inhibitors as Antitumor Agents
The design and synthesis of classical and nonclassical antifolates targeting dihydrofolate reductase (DHFR) inhibitors for antitumor purposes highlight the potential of similar compounds. Certain classical and nonclassical analogues were synthesized, with some showing excellent inhibition of human DHFR and antitumor activity against various tumor cells in culture (Gangjee et al., 2007).
Analgesic and Anti-inflammatory Activities
In the context of pain management and inflammation, a series of (indol-3-yl)alkylamides, including N-(pyridin-4-yl)acetamides with benzyl or 4-fluorobenzyl moieties, were synthesized and evaluated for analgesic activity. These compounds demonstrated promising analgesic properties, comparable to reference drugs like flupirtine, ibuprofen, and diclofenac, with some also showing anti-inflammatory activity (Fouchard et al., 2001).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN4O4S/c26-14-5-8-16(9-6-14)30-24(32)23-22(17-3-1-2-4-18(17)28-23)29-25(30)35-12-21(31)27-15-7-10-19-20(11-15)34-13-33-19/h1-11,28H,12-13H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFRAUGMNTXTLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)F)NC6=CC=CC=C64 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.